N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide
Description
N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a fluoropyridine moiety
Properties
IUPAC Name |
N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c18-15-12-19-7-6-14(15)16(23)21-8-10-22(11-9-21)17(24)20-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPQOISMUDGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide . The resulting fluoropyridine is then coupled with piperazine through a carbonylation reaction, often using reagents like phosgene or triphosgene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity due to its electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(4-chloropyridine-3-carbonyl)piperazine-1-carboxamide
- N-cyclohexyl-4-(3-bromopyridine-4-carbonyl)piperazine-1-carboxamide
- N-cyclohexyl-4-(3-methylpyridine-4-carbonyl)piperazine-1-carboxamide
Uniqueness
N-cyclohexyl-4-(3-fluoropyridine-4-carbonyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
